molecular formula C11H11ClN2O2 B2486345 ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate CAS No. 43016-45-1

ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate

Cat. No.: B2486345
CAS No.: 43016-45-1
M. Wt: 238.67
InChI Key: HLQNQGSHORGGRP-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the chloromethyl and ethyl ester groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate typically involves the reaction of o-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The final step involves the esterification of the carboxylic acid group with ethanol to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form a variety of derivatives.

    Oxidation Reactions: The benzimidazole ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction Reactions: The compound can be reduced to modify the benzimidazole ring or the ester group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, thiols, and primary amines in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate for the synthesis of more complex benzimidazole derivatives, which are used in the development of new materials and catalysts.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Benzimidazole derivatives are known for their pharmacological activities, and this compound is used in the synthesis of potential drug candidates.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate can be compared with other benzimidazole derivatives such as:

    2-(Chloromethyl)-1H-benzimidazole: Lacks the ethyl ester group, making it less versatile for further functionalization.

    Ethyl 1H-benzimidazole-1-carboxylate: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.

The presence of both the chloromethyl and ethyl ester groups in this compound makes it unique and highly useful for various synthetic applications.

Properties

IUPAC Name

ethyl 2-(chloromethyl)benzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)14-9-6-4-3-5-8(9)13-10(14)7-12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQNQGSHORGGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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